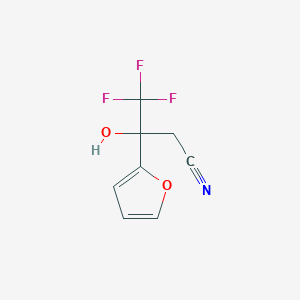

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile

Description

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is a fluorinated nitrile derivative featuring a trifluoromethyl group, a hydroxyl group, and a furan-2-yl substituent. Its molecular formula is inferred to be C₈H₆F₃NO₂, with a calculated molecular weight of 205.13 g/mol.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7(13,3-4-12)6-2-1-5-14-6/h1-2,5,13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGDOTCKAOBEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC#N)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile typically involves the reaction of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid with a suitable nitrile source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-oxobutanenitrile.

Reduction: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutylamine.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan ring can participate in π-π interactions with aromatic residues. The hydroxy and nitrile groups can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile can be contextualized against related fluorinated nitriles and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Influence Hydroxy vs. Ketone/Carboxylic Acid: The hydroxy group in the target compound enhances hydrogen-bonding capacity compared to the ketone in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile or the carboxylic acid in 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid . This may improve solubility but reduce stability under acidic conditions. Nitrile Reactivity: The nitrile group offers electrophilic reactivity, distinguishing it from the carboxylate in the butanoic acid derivative, which is more suited for salt formation or conjugation .

Structural Modifications Furan vs. Trifluoromethyl Group: Present in all compared compounds, this group enhances metabolic stability and lipophilicity, critical for membrane permeability in bioactive molecules .

Synthetic Accessibility The target compound’s synthesis likely involves asymmetric hydroxylation or nucleophilic substitution, akin to methods for (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid . In contrast, 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile may derive from Friedel-Crafts acylation or fluorination reactions .

The furan-containing butanoic acid derivative and pyrazoline analogs highlight the role of heterocycles in bioactive molecules, such as cerebroprotective agents or luciferase assay components .

Research Findings and Limitations

- Stereochemical Considerations: Enantiomeric forms of related trifluoro-hydroxy derivatives (e.g., (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid) show distinct optical rotations , implying that the target compound’s stereochemistry could influence its reactivity or bioactivity.

Biological Activity

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is a fluorinated compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7F3O4

- Molar Mass : 224.13 g/mol

- CAS Number : 923163-46-6

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The furan ring may contribute to reactive oxygen species (ROS) generation, which can affect cellular signaling pathways.

Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy is thought to arise from disrupting bacterial cell membranes and inhibiting metabolic pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by downregulating pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a potential alternative treatment for resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 10 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian models. However, further research is required to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.